![molecular formula C24H24N4O6 B3291959 N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-64-8](/img/structure/B3291959.png)
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide
Overview
Description
Indoles are a class of organic compounds that contain a five-membered heterocyclic moiety . They are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Oxazolidines, on the other hand, are a type of organic compound containing a five-membered ring typically having three carbon atoms and two heteroatoms (one oxygen and one nitrogen).
Synthesis Analysis
The synthesis of indole-containing compounds often involves the reaction of tryptamine, a naturally occurring biogenic amine . Oxazolidines can be synthesized from a variety of methods, including the reaction of an amine with a carbonyl compound followed by reduction .Molecular Structure Analysis
The molecular structure of indole-containing compounds and oxazolidines can be complex due to the presence of multiple functional groups and rings . Detailed structural analysis typically requires techniques such as NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis
Indole-containing compounds and oxazolidines can undergo a variety of chemical reactions, depending on the specific functional groups present . For example, indoles can participate in electrophilic substitution reactions at the C3 position .Physical And Chemical Properties Analysis
Indoles are typically white or colorless solids that are highly soluble in water and other polar solvents . The physical and chemical properties of a specific indole or oxazolidine derivative would depend on its exact structure and the functional groups present .Mechanism of Action
Future Directions
The development of new indole and oxazolidine derivatives is an active area of research, with potential applications in areas such as medicinal chemistry and materials science . Future work could involve the synthesis and study of new compounds with these moieties, to explore their properties and potential applications.
properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6/c29-22(25-8-7-16-12-26-18-4-2-1-3-17(16)18)23(30)27-13-21-28(9-10-32-21)24(31)15-5-6-19-20(11-15)34-14-33-19/h1-6,11-12,21,26H,7-10,13-14H2,(H,25,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJUGKVYKKZEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCC4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.